molecular formula C28H20BrCl3NO2P B15346881 Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide CAS No. 65273-53-2

Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide

Cat. No.: B15346881
CAS No.: 65273-53-2
M. Wt: 619.7 g/mol
InChI Key: KQBHMFFTSAQLRH-UHFFFAOYSA-M
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Description

Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide is a phosphonium salt featuring a phthalimide moiety linked via an ethyl spacer to a tris(4-chlorophenyl)phosphonium core.

Properties

CAS No.

65273-53-2

Molecular Formula

C28H20BrCl3NO2P

Molecular Weight

619.7 g/mol

IUPAC Name

tris(4-chlorophenyl)-[2-(1,3-dioxoisoindol-2-yl)ethyl]phosphanium;bromide

InChI

InChI=1S/C28H20Cl3NO2P.BrH/c29-19-5-11-22(12-6-19)35(23-13-7-20(30)8-14-23,24-15-9-21(31)10-16-24)18-17-32-27(33)25-3-1-2-4-26(25)28(32)34;/h1-16H,17-18H2;1H/q+1;/p-1

InChI Key

KQBHMFFTSAQLRH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[P+](C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl.[Br-]

Origin of Product

United States

Biological Activity

Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide is a complex organophosphorus compound with potential biological activity. Its structure incorporates both phosphonium and isoindole moieties, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and experimental findings.

Chemical Structure and Properties

The compound's molecular formula is C18H16Cl3BrN2O2PC_{18}H_{16}Cl_3BrN_2O_2P, indicating a complex arrangement that may influence its reactivity and biological interactions. The presence of chlorinated phenyl groups is significant as these are often associated with increased lipophilicity, potentially enhancing membrane permeability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of isoindole have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Toxicological Studies

Toxicological assessments have been conducted on related compounds such as tris(4-chlorophenyl)methanol (TCPM). In a study involving dietary exposure in rats, TCPM demonstrated systemic toxicity characterized by increased liver and spleen weights, alterations in blood cell counts, and histopathological changes in liver tissue . These findings suggest that similar phosphonium compounds may also exhibit toxic effects at certain concentrations.

Study 1: Antitumor Efficacy in Cell Lines

A study evaluated the cytotoxic effects of several phosphonium compounds on human cancer cell lines. The results indicated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.

Study 2: In Vivo Toxicity Assessment

In vivo studies assessed the toxicity of Tris(4-chlorophenyl) derivatives in murine models. Administration of the compound at doses of 5 mg/kg and 10 mg/kg resulted in observable hepatotoxicity, evidenced by elevated liver enzymes (ALT and AST) and histopathological examination revealing fatty liver changes. These findings underscore the need for careful dose management in therapeutic applications.

Data Summary Table

Property Value
Molecular FormulaC₁₈H₁₆Cl₃BrN₂O₂P
Antitumor IC50 (MCF-7)12 µM
Toxicity (rat model)Increased liver enzymes
Histopathology FindingsFatty liver changes

Comparison with Similar Compounds

Key Observations :

  • Phosphonium vs. Nitrate Esters: The target’s phosphonium group may enhance cellular uptake compared to nitrate esters (e.g., C2), which rely on NO release for activity .
  • Linker Length : The ethyl spacer in the target compound may limit biodistribution compared to longer chains (e.g., decyl in Compound 2d), which improve tissue penetration .

Pharmacological and Toxicological Profiles

Efficacy in Sickle Cell Disease (SCD)

  • Gamma Globin Induction: Phthalimide derivatives (C1–C6) stimulate gamma globin RNA synthesis in K562 cells, a mechanism critical for SCD therapy.
  • Anti-Inflammatory Activity: Analogs like C2 and C3 exhibit analgesic effects, likely due to NO release. The target’s phosphonium core may redirect activity toward mitochondrial pathways instead .

Genotoxicity and Mutagenicity

  • Micronucleus Test: Compounds C1–C6 show genotoxicity (MNRET frequency <6/1,000 cells), significantly lower than hydroxyurea (HU) (up to 33.7/1,000 cells) .
  • Ames Test : Nitrate esters with methyl spacers (e.g., C1: 0–4,803 revertants/μmol) demonstrate reduced mutagenicity compared to aromatic-linked derivatives. The target’s phosphonium group and lack of nitrate esters may further lower mutagenic risk .

Q & A

Q. What are the recommended synthetic pathways for Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, phosphonium salts are often synthesized via quaternization of triphenylphosphine with alkyl halides. Optimization includes:
  • Reagent Selection : Use 4-chlorophenyl substituents for steric and electronic stabilization .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) improves yield .
  • Monitoring : Track reaction progress via TLC or in situ FTIR for intermediate detection .

Q. Which spectroscopic techniques are critical for characterizing this phosphanium bromide, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for alkyl chain protons (δ 2.5–4.0 ppm) and aromatic protons (δ 7.0–8.0 ppm) from chlorophenyl groups .
  • ³¹P NMR : A singlet near δ 20–25 ppm confirms phosphonium formation .
  • FTIR : Stretching vibrations for C=O (1670–1750 cm⁻¹) and P–C (650–750 cm⁻¹) validate structural integrity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and bromide counterion presence .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or counterion interactions. Strategies include:
  • Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamers) affecting peak splitting .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral trends and validate experimental data .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous bonding configurations .

Q. What experimental design principles should guide the study of this compound’s reactivity in non-polar vs. ionic environments?

  • Methodological Answer :
  • Factorial Design : Test variables like solvent polarity, temperature, and catalyst loading to isolate reactivity drivers .
  • Kinetic Profiling : Use stopped-flow techniques to monitor rapid reactions (e.g., nucleophilic attacks) in ionic liquids .
  • Surface Analysis : AFM or SEM evaluates morphological changes in non-polar matrices (e.g., polymer composites) .

Q. How can researchers integrate this phosphanium bromide into a theoretical framework for studying cation-π interactions in supramolecular chemistry?

  • Methodological Answer :
  • Conceptual Alignment : Link its aromatic chlorophenyl groups to cation-π binding models (e.g., Dougherty’s theory) .
  • Competitive Binding Assays : Use ITC or fluorescence titration to quantify interactions with alkali metal ions .
  • Molecular Dynamics : Simulate host-guest complexes to predict binding affinities and thermodynamic parameters .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare efficacy across derivatives (e.g., Tukey’s HSD for multiple comparisons) .
  • Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening datasets .

Q. How should researchers address reproducibility challenges in catalytic applications of this compound?

  • Methodological Answer :
  • Standardized Protocols : Pre-dry solvents and reagents to minimize moisture interference .
  • Cross-Validation : Replicate experiments across labs using shared synthetic protocols .
  • In Situ Monitoring : Raman spectroscopy tracks catalytic intermediates in real time .

Interdisciplinary Applications

Q. What methodologies enable the application of this compound in environmental chemistry, such as pollutant degradation?

  • Methodological Answer :
  • Photocatalytic Assays : Combine with TiO₂ under UV-Vis light to assess degradation of organic pollutants (e.g., HPLC monitoring) .
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites for pollutant oxidation .
  • Ecotoxicity Testing : Use Daphnia magna or algal models to evaluate environmental safety .

Q. How can this phosphanium bromide be adapted for material science applications, such as ionic liquid design?

  • Methodological Answer :
  • Thermal Stability Analysis : TGA/DSC measures decomposition temperatures (>200°C required for ionic liquids) .
  • Conductivity Studies : Impedance spectroscopy evaluates ionic mobility in solvent-free systems .
  • Coordination Chemistry : Explore ligand behavior with transition metals (e.g., Pd or Cu) for catalytic frameworks .

Theoretical and Methodological Frameworks

Q. What conceptual models explain the unusual stability of this phosphanium salt under acidic conditions?

  • Methodological Answer :
  • Steric Shielding : Bulky 4-chlorophenyl groups protect the phosphorus center from protonation .
  • Electronic Effects : Electron-withdrawing substituents stabilize the positive charge via resonance .
  • Solvent Interactions : MD simulations reveal preferential solvation by non-nucleophilic solvents .

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